Welcome to the BenchChem Online Store!
molecular formula C10H17N B1146416 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole CAS No. 151464-91-4

3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole

Cat. No. B1146416
M. Wt: 151.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05446157

Procedure details

A procedure reported for the decarboxylation of derivatives of pyrrole-3-carboxylic acid was adapted from Clue, J. Org. Chem. 19:266, 1954. A solution of ethyl 3,5-dimethyl-4-tert-butylpyrrole-2-carboxylate 4g (3.0 g, 0.01 mol) and potassium hydroxide (6.0 g, 0.11 mol) in ethanol (50 ml) was heated at 80° C. for 4 h, combined with ice water (200 ml), and made slightlyacidic by the addition of acetic acid to bring about the precipitation of crude 3,5-dimethyl-4-tert-butylpyrrole-2-carboxylic acid 4 (W=CH3, X=C(CH3)3, R=CO2H). The crude acid was combined with ethanolamine (5 g), heated at 180° C. for 1 h, and diluted with ice water (100 ml) to bring about the precipitation of2,4-dimethyl-3-tert-butylpyrrole 5g as a colorless solid, 1.6 g (79%), mp 70°-71° C. (lit. 69°-71° C.) after drying in avacuum for 24 h; 1H NMR (CDCl3): δ 7.60 (br, 1H), 6.30 (s,1H), 2.25 (s, 3H), 2.15 (s, 3H), 1.28 (s, 9H). By the phosphoric acid method the pyrrole ester 4g was converted to 2,4-dimethylpyrrole 5a.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 3,5-dimethyl-4-tert-butylpyrrole-2-carboxylate
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1C=CC(C(O)=O)=C1.[CH3:9][C:10]1[C:14]([C:15]([CH3:18])([CH3:17])[CH3:16])=[C:13]([CH3:19])[NH:12][C:11]=1C(OCC)=O.[OH-].[K+].C(O)(=O)C>C(O)C>[CH3:19][C:13]1[NH:12][CH:11]=[C:10]([CH3:9])[C:14]=1[C:15]([CH3:17])([CH3:16])[CH3:18] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C(C=C1)C(=O)O
Step Two
Name
ethyl 3,5-dimethyl-4-tert-butylpyrrole-2-carboxylate
Quantity
3 g
Type
reactant
Smiles
CC1=C(NC(=C1C(C)(C)C)C)C(=O)OCC
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to bring about the precipitation of crude 3,5-dimethyl-4-tert-butylpyrrole-2-carboxylic acid 4 (W=CH3, X=C(CH3)3, R=CO2H)
ADDITION
Type
ADDITION
Details
diluted with ice water (100 ml)
CUSTOM
Type
CUSTOM
Details
to bring about the precipitation of2,4-dimethyl-3-tert-butylpyrrole 5g as a colorless solid, 1.6 g (79%), mp 70°-71° C. (lit. 69°-71° C.)
CUSTOM
Type
CUSTOM
Details
after drying in avacuum for 24 h
Duration
24 h

Outcomes

Product
Name
Type
Smiles
CC=1NC=C(C1C(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.